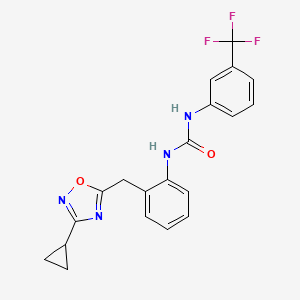
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H17F3N4O2 and its molecular weight is 402.377. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Apoptosis Inducers and Potential Anticancer Agents
- A study identified a similar compound as a novel apoptosis inducer, indicating potential as an anticancer agent, especially against certain cancer cell lines. The compound's mechanism involves the arrest of cells in the G(1) phase, followed by induction of apoptosis (Zhang et al., 2005).
Synthesis and Chemical Properties
- Research on derivatives of anthranilic acid with 3‐chloropropyl isocyanate showed that urea derivatives can undergo various reactions to form different compounds, highlighting the versatility of these chemicals in synthetic applications (Papadopoulos, 1984).
- Another study developed a method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, offering a more efficient synthesis approach for similar compounds (Li & Chen, 2008).
Advanced Material Applications
- Research involving iridium emitters with 1,3,4-oxadiazol derivatives demonstrated applications in organic light-emitting diodes (OLEDs), suggesting potential use in electronic and optoelectronic devices (Jin et al., 2014).
Insect-Growth Regulation
- A novel insect-growth-regulator (IGR) featuring a 1,3,4-oxadiazol-2-yl urea structure was studied, which could be relevant in pest control and agricultural applications (Zhong et al., 1999).
Antifungal and Antibacterial Applications
- A study on 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives showed antifungal activity, highlighting potential applications in combating fungal infections (Mishra, Singh, & Wahab, 2000).
- Another research demonstrated the synthesis of 1,3,4-oxadiazole derivatives and their screening for antibacterial and enzyme inhibition potential, indicating their use in addressing bacterial infections and enzyme-related disorders (Virk et al., 2023).
Cytokinin-like Activity and Plant Growth
- A study on urea derivatives, including their cytokinin-like activity and enhancement of adventitious root formation, suggests their application in agriculture, particularly in plant morphogenesis (Ricci & Bertoletti, 2009).
Monoamine Oxidase Inhibitors
- Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives identified them as monoamine oxidase B inhibitors, indicating potential therapeutic applications in neurodegenerative diseases (Tok et al., 2021).
Propriétés
IUPAC Name |
1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)14-5-3-6-15(11-14)24-19(28)25-16-7-2-1-4-13(16)10-17-26-18(27-29-17)12-8-9-12/h1-7,11-12H,8-10H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBYDOUOFXNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

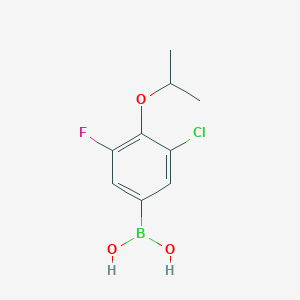
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)

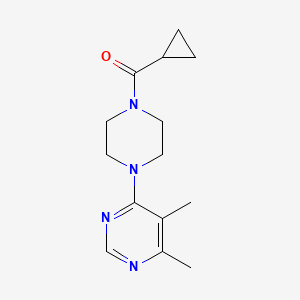
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)

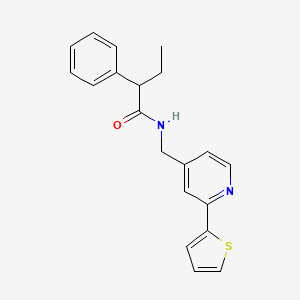
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)
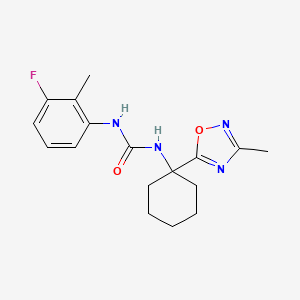
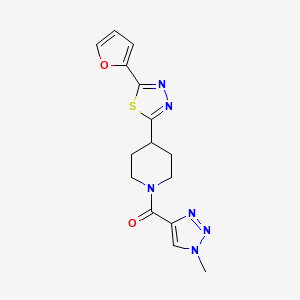
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)
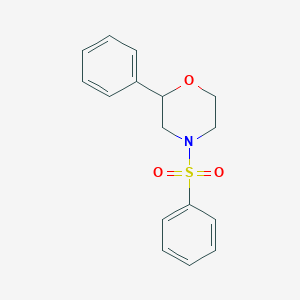

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)